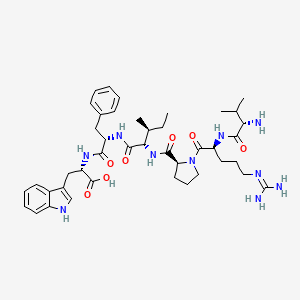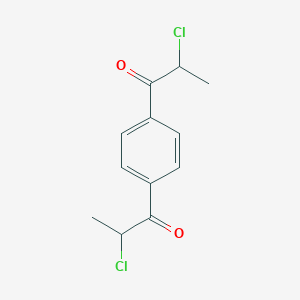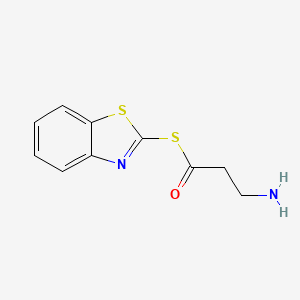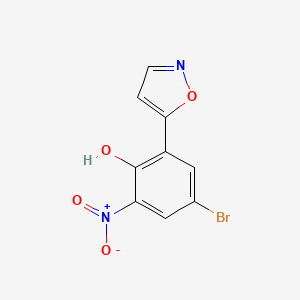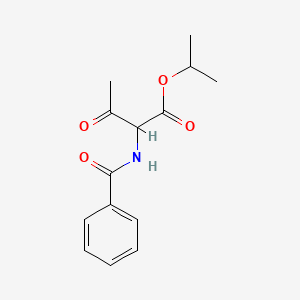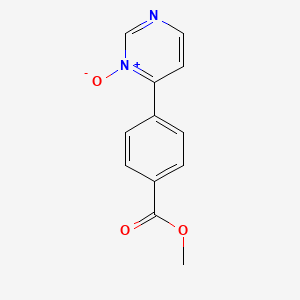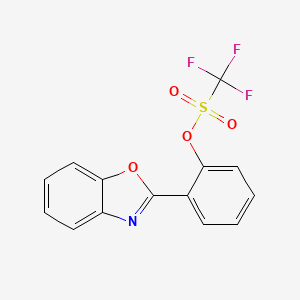
2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 2-aminophenol with aldehydes or ketones to form benzoxazole derivatives. One common method involves the use of trifluoromethanesulfonic anhydride as a reagent to introduce the trifluoromethanesulfonate group . The reaction is usually carried out under mild conditions, such as room temperature, and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The benzoxazole moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, amines, thiols, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring .
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The trifluoromethanesulfonate group can enhance the compound’s stability and solubility, improving its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)phenyl trifluoromethanesulfonate: Similar in structure but contains a benzothiazole ring instead of a benzoxazole ring.
2-(1,3-Benzoxazol-2-yl)phenyl sulfonate: Similar but lacks the trifluoromethanesulfonate group.
Uniqueness
2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical and physical properties, such as increased stability and solubility . This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
849803-64-1 |
|---|---|
Molecular Formula |
C14H8F3NO4S |
Molecular Weight |
343.28 g/mol |
IUPAC Name |
[2-(1,3-benzoxazol-2-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H8F3NO4S/c15-14(16,17)23(19,20)22-11-7-3-1-5-9(11)13-18-10-6-2-4-8-12(10)21-13/h1-8H |
InChI Key |
CHCYSSPVDOJCDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)

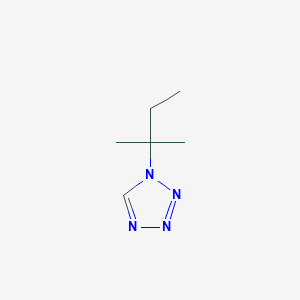
![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)
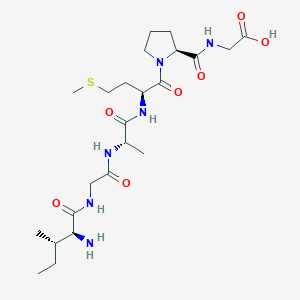
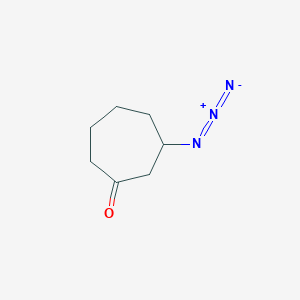
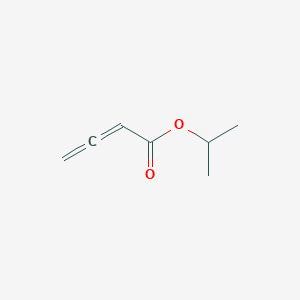
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
